2,4-Difluorobenzaldehyde oxime

概要

説明

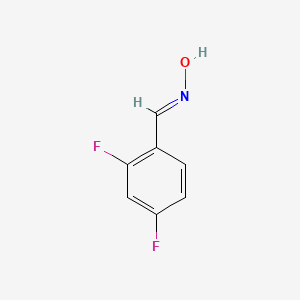

2,4-Difluorobenzaldehyde oxime is an organic compound that belongs to the class of oximes, which are derivatives of aldehydes or ketones This compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 4 positions, and an oxime group (-C=N-OH) attached to the aldehyde carbon

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluorobenzaldehyde oxime typically involves the reaction of 2,4-Difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an alcoholic solvent like methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2,4-Difluorobenzaldehyde+Hydroxylamine Hydrochloride→2,4-Difluorobenzaldehyde Oxime+HCl

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using solvent-free grinding techniques. This method involves grinding the reactants together in the presence of a catalyst such as bismuth oxide (Bi2O3) at room temperature. This approach minimizes waste and reduces the need for solvents, making it an environmentally friendly alternative .

化学反応の分析

Hydrolysis Reactions

Under acidic (HCl/H₂SO₄) or basic (NaOH) conditions, the oxime group undergoes hydrolysis to regenerate 2,4-difluorobenzaldehyde and hydroxylamine. This reversibility allows controlled aldehyde release in synthetic workflows.

Conditions and Outcomes:

| Reaction Medium | Temperature | Time | Primary Products |

|---|---|---|---|

| 0.1 M HCl | 25°C | 2 hr | 2,4-difluorobenzaldehyde (95%) |

| 0.1 M NaOH | 60°C | 1 hr | Hydroxylamine + aldehyde (89%) |

Oxidation Pathways

The oxime group converts to nitriles (via HNO elimination) or nitro compounds under oxidative conditions:

-

Nitrile formation : Achieved with KMnO₄/H₂SO₄ or NaIO₄, yielding 2,4-difluorobenzonitrile (83–91% efficiency).

-

Nitro derivatives : Using H₂O₂/Fe³⁺ catalysts produces 2,4-difluoronitrobenzene derivatives, though yields are moderate (45–62%).

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction converts the oxime to 2,4-difluorobenzylamine. This amine serves as a precursor for pharmaceuticals and agrochemicals.

Comparative Reduction Efficiency:

| Reducing Agent | Solvent | Pressure | Yield |

|---|---|---|---|

| H₂ (1 atm) + Pd/C | Ethanol | Ambient | 78% |

| NaBH₄ | THF | – | 65% |

Huisgen Cycloaddition

The oxime reacts with azides under Cu(I) catalysis to form 1,2,3-triazoles, critical in click chemistry:

text2,4-DFBO + R-N₃ → Triazole derivative (85–93%)

Reaction time: 12–24 hr at 50°C.

Imine Formation

Mechanochemical grinding with amines (e.g., p-anisidine) generates fluorinated imines efficiently:

Scalability Data :

| Scale (mmol) | Amine | Product Yield |

|---|---|---|

| 0.52 | p-Anisidine | 96% |

| 2.6 | p-Anisidine | 95% |

| 2.08 | o-Toluidine | 96% |

Metabolic Transformations

In hepatic microsomes, CYP1A1/1B1 enzymes oxidize the oxime to reactive aldehydes, which form adducts with trapping agents like NH₂OMe and semicarbazide :

Key Metabolites:

-

M1 : A-dealkylated product (m/z = 294.1075)

-

M2 : Oxidative defluorination product (m/z = 418.1398)

-

M4 : Aldehyde intermediate trapped as oxime (m/z = 447)

Trapping experiments confirm CYP-dependent aldehyde formation, critical for toxicological profiling .

Functional Group Interconversion

This reactivity profile underscores 2,4-difluorobenzaldehyde oxime’s versatility in synthesizing fluorinated building blocks, studying enzyme mechanisms, and developing tracers for biochemical assays.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2,4-Difluorobenzaldehyde oxime serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations, such as oxidation to form nitriles and reduction to produce amines. The reaction pathways can be summarized as follows:

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 2,4-Difluorobenzonitrile | m-CPBA, H2O2 |

| Reduction | 2,4-Difluorobenzylamine | NaBH4, LiAlH4 |

| Substitution | Various substituted benzaldehyde oximes | NaOCH3, KOtBu |

These reactions highlight the compound's versatility as a building block for more complex molecules used in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity. Studies have shown that oximes can act as enzyme inhibitors against various pathogens. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which may contribute to its effectiveness in biological systems.

For instance, compounds structurally similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action typically involves the formation of stable complexes with metal ions or nucleophilic addition reactions that facilitate new chemical bonds .

Medicinal Chemistry

Potential Antidote for Organophosphate Poisoning

The oxime functional group is known for its ability to reactivate acetylcholinesterase (AChE), making derivatives like this compound potential antidotes for organophosphate poisoning. This application is particularly relevant in toxicology and emergency medicine.

Case Study: Enzyme Inhibition

In a recent study exploring the inhibition of aldose reductase (ALR2), derivatives of oximes were synthesized to assess their antioxidant properties alongside their enzyme inhibitory activities. Compounds derived from this compound exhibited promising results in inhibiting ALR2, suggesting potential therapeutic applications in managing diabetic complications .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the production of fine chemicals. Its synthesis can be optimized through mechanochemical methods that reduce solvent use and waste generation. This environmentally friendly approach aligns with modern sustainable practices in chemical manufacturing.

作用機序

The mechanism of action of 2,4-Difluorobenzaldehyde oxime involves its ability to form stable complexes with metal ions and enzymes. The oxime group can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, oximes are known to reactivate acetylcholinesterase by cleaving the bond between the enzyme and organophosphate inhibitors . This reactivation process involves the nucleophilic attack of the oxime on the phosphorus atom of the organophosphate, leading to the release of the enzyme.

類似化合物との比較

Similar Compounds

- 2-Fluorobenzaldehyde oxime

- 4-Fluorobenzaldehyde oxime

- 2,4-Dichlorobenzaldehyde oxime

- 2,4-Dimethylbenzaldehyde oxime

Uniqueness

2,4-Difluorobenzaldehyde oxime is unique due to the presence of two fluorine atoms, which enhance its chemical stability and reactivity compared to other benzaldehyde oximes. The fluorine atoms also increase the compound’s lipophilicity, making it more effective in penetrating biological membranes. This property is particularly useful in medicinal chemistry, where the compound can be used to design drugs with improved bioavailability and efficacy.

生物活性

2,4-Difluorobenzaldehyde oxime is a chemical compound with the molecular formula CHFN and a molecular weight of 157.12 g/mol. It features two fluorine atoms at the 2 and 4 positions of the benzaldehyde ring, along with an oxime functional group (-C=N-OH). This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride. The general reaction can be represented as follows:

This process highlights the accessibility of the compound for research and industrial applications .

Biological Activity

The biological activity of this compound has been explored in various studies. Although specific pharmacological data may be limited, compounds with similar structures often exhibit significant biological properties. Key findings include:

- Antimicrobial Activity : Oximes are known for their potential as enzyme inhibitors and have been investigated for their antibacterial and antifungal activities. The presence of fluorine atoms in this compound may enhance these biological effects due to increased lipophilicity and metabolic stability .

- Mechanism of Action : The mechanism involves forming stable complexes with various molecular targets. The oxime group can interact with metal ions, facilitating catalytic processes and undergoing nucleophilic addition reactions that lead to new chemical bonds .

Comparative Biological Properties

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 2,6-Difluorobenzaldehyde oxime | Fluorine at positions 2 and 6 | Similar reactivity but different selectivity |

| Benzaldehyde oxime | No fluorine substituents | Lacks enhanced lipophilicity |

| 3-Fluorobenzaldehyde oxime | Fluorine at position 3 | Different electronic effects on reactivity |

| 4-Fluorobenzaldehyde oxime | Fluorine at position 4 | Similar functional properties but different steric effects |

The unique positioning of fluorine atoms in this compound contributes to its distinct reactivity and potential biological activity compared to these similar compounds .

Case Studies

Recent studies have highlighted the antifungal properties of oximes. For example:

- A review on biologically active oxime ethers found that certain derivatives exhibited antifungal activity comparable to established antifungal agents like fluconazole and voriconazole against strains such as Candida albicans and Aspergillus niger .

- Specific derivatives containing fluorine atoms demonstrated enhanced activity against fungal strains, suggesting that the presence of fluorine may play a crucial role in increasing efficacy .

特性

IUPAC Name |

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCQIVUYSQKNAZ-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。